molecular formula C11H15ClO2 B1625003 2-adamantyl Chloroformate CAS No. 53120-53-9

2-adamantyl Chloroformate

Cat. No.: B1625003
CAS No.: 53120-53-9
M. Wt: 214.69 g/mol
InChI Key: WUVZDJSSAGWPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Adamantyl chloroformate (C₁₁H₁₅ClO₂, molecular weight: 214.689 g/mol) is a sterically hindered tertiary alkyl chloroformate characterized by its adamantane backbone . This compound exhibits unique solvolysis behavior, involving both decomposition (loss of CO₂) and solvolysis products, depending on reaction conditions. Studies using the Grunwald-Winstein equation reveal mechanistic insights, with solvolysis rates influenced by solvent ionizing power (Y values) and nucleophilicity (N values) . Its bridgehead structure imparts stability compared to simpler tertiary chloroformates like tert-butyl chloroformate, which decomposes too rapidly for practical study .

Preparation Methods

Primary Synthetic Routes to 2-Adamantyl Chloroformate

Phosgene-Based Synthesis

The classical approach involves treating 2-adamantanol with phosgene (COCl$$_2$$) in anhydrous benzene or ether at 0–5°C, as first reported by Greidanus et al.. A representative protocol entails:

  • Reagent Setup : A solution of 2-adamantanol (8.0 g, 53 mmol) in benzene (200 mL) is cooled to 0–5°C in an ice bath.
  • Phosgene Introduction : Liquid phosgene (30 g, 0.3 mol) is added dropwise under vigorous stirring, with pyridine (6 g) as an HCl scavenger.
  • Workup : After 1 hour, the mixture is filtered to remove pyridinium chloride salts, washed with ice water, and dried over anhydrous sodium sulfate.
  • Isolation : Solvent evaporation under reduced pressure yields crude this compound, which is recrystallized from petroleum ether to afford a crystalline solid (mp 46–47°C).

Key Considerations :

  • Safety : Phosgene’s extreme toxicity mandates strict containment (e.g., closed systems, fume hoods).
  • Solvent Choice : Benzene, though effective, poses carcinogenic risks; toluene substitutions are viable but may alter reaction kinetics.
  • Yield Optimization : Excess phosgene (5:1 molar ratio) ensures complete conversion, but residual reagent complicates purification.

Triphosgene-Mediated Synthesis

To mitigate phosgene’s hazards, triphosgene (bis(trichloromethyl) carbonate) serves as a stable solid alternative. Kyong et al. detailed a scaled protocol:

  • Cold Activation : Triphosgene (0.660 g, 2.2 mmol) is dissolved in toluene (20 mL) at 0–4°C.
  • Alcohol Addition : 2-Adamantanol (1.5 g, 10 mmol) is introduced under nitrogen, followed by pyridine (0.5 mL) to neutralize HCl.
  • Reaction Progress : The mixture warms to room temperature over 2 hours, with TLC monitoring confirming chloroformate formation.
  • Purification : Aqueous workup (5% NaHCO$$_3$$) removes acidic byproducts, and rotary evaporation yields 85–90% pure product.

Advantages Over Phosgene :

  • Handling : Triphosgene’s solid state reduces inhalation risks.
  • Stoichiometry : 1:3 molar ratio (triphosgene:alcohol) suffices due to in situ phosgene release.
  • Solvent Flexibility : Toluene’s higher boiling point facilitates reflux-free reactions.

Comparative Analysis of Methodologies

Reaction Efficiency and Yield

Parameter Phosgene Method Triphosgene Method
Temperature Range 0–5°C 0–25°C
Typical Yield 60–70%* 85–90%
Byproducts Adamantyl chloride Trace oligomers
Purification Difficulty Moderate Low

*Estimated from analogous 1-adamantyl syntheses.

Triphosgene outperforms phosgene in yield and purity, attributed to controlled reagent release and reduced side reactions (e.g., solvolysis). However, phosgene remains preferable for large-scale productions due to lower costs, despite safety trade-offs.

Mechanistic Insights and Pathway Elucidation

Chloroformate Formation Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution (Figure 1):

  • Alcohol Activation : 2-Adamantanol attacks phosgene’s electrophilic carbonyl, expelling Cl$$^-$$ and forming a mixed carbonate intermediate.
  • Chloride Displacement : Pyridine deprotonates the intermediate, facilitating a second Cl$$^-$$ substitution to yield this compound.

Grunwald–Winstein Analysis : Linear free-energy relationships using $$ Y_{\text{Cl}} $$ solvent parameters ($$ m = 0.47 $$) suggest a mechanism介于 SN1 and SN2, with partial carbocation character at the adamantyl center.

Competing Decomposition Pathways

Under protic conditions (e.g., ethanol), this compound undergoes solvolysis to form mixed carbonates (88% in EtOH) or ethers (41% in CF$$3$$CH$$2$$OH). CO$$_2$$ liberation accompanies these reactions, underscoring the need for anhydrous conditions during synthesis.

Purification and Characterization Protocols

Recrystallization Techniques

Crude product is typically recrystallized from petroleum ether (30–60°C fraction) to remove adamantyl chloride byproducts. Progressive cooling (20°C → 4°C) enhances crystal purity, yielding colorless needles.

Spectroscopic Validation

  • IR Spectroscopy : Strong C=O stretch at 1775–1790 cm$$^{-1}$$ and C–Cl vibration at 750–760 cm$$^{-1}$$ confirm chloroformate identity.
  • $$^1$$H NMR : A singlet at δ 4.87 ppm (C-2 proton) and adamantane backbone signals (δ 1.30–2.85) validate structural integrity.

Applications in Organic Synthesis

Carbamate Protection

This compound reacts with amines to form N-protected carbamates, stable under acidic conditions. This is exploited in peptide synthesis to shield lysine residues during solid-phase assembly.

Polymer Crosslinking

In materials science, the compound serves as a difunctional monomer for polycarbonates with enhanced thermal stability (decomposition >300°C).

Chemical Reactions Analysis

Solvolysis Reactions and Product Distributions

2-Adamantyl chloroformate undergoes solvolysis in various solvents, yielding products that depend on solvent nucleophilicity and ionizing power. Key observations include:

Table 1: Product Distributions in Select Solvents

Solvent2-AdCl (%)Carbonate/Ether (%)CO₂ Retention/Loss
100% Ethanol4.888 (mixed carbonate)Retention
100% Trifluoroethanol5941 (ether)Loss
90% MethanolExcluded*Dominant carbonateRetention
70% HFIP**~60~40Loss

*Rates in 100% and 90% methanol/ethanol deviate due to strong nucleophilicity .
**Hexafluoroisopropanol (HFIP): High ionizing power promotes decomposition.

  • Retention vs. Loss of CO₂ :

    • In nucleophilic solvents (e.g., ethanol), bimolecular carbonyl-addition dominates, retaining CO₂ to form mixed carbonates .

    • In ionizing solvents (e.g., HFIP), solvolysis-decomposition prevails, releasing CO₂ and forming 2-adamantyl chloride and ethers .

Mechanistic Insights from Linear Free Energy Relationships (LFER)

Grunwald-Winstein (G-W) analyses reveal solvent effects on reaction pathways:

Table 2: Grunwald-Winstein Parameters for this compound

ParameterValueMechanistic Implication
m (YCl slope)0.47 ± 0.03Moderate sensitivity to ionizing power
l (Nucleophilicity)~0.12Minimal nucleophilic involvement
l/m Ratio0.25Dominance of ionization over nucleophilic pathways
  • Comparison with 1-Adamantyl Chloroformate :

    • Both 1- and 2-adamantyl derivatives favor solvolysis-decomposition, but 2-AdOCOCl shows lower m values (0.47 vs. ~0.6 for 1-AdOCOCl), suggesting earlier transition states and reduced electrophilic assistance .

Competing Reaction Pathways

Two primary pathways govern solvolysis:

  • Bimolecular Carbonyl-Addition (A<sub>AC</sub>2) :

    • Rate-determining nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate. Dominant in ethanol and methanol .

  • Unimolecular Ionization (S<sub>N</sub>1) :

    • Heterolytic cleavage of the C–O bond, generating an acylium ion intermediate. Favored in HFIP and TFE .

Photolysis Reactions

Photolytic decomposition of 2-adamantyl azidoformate (derived from this compound) yields:

  • Intermolecular Insertion : Cyclohexane insertion product (41% yield, 8 ) .

  • Intramolecular Insertion : Cyclic carbamate (9 ) via nitrene intermediate (15% yield) .

Key Reaction:

2-AdOCO-N3hνNitrene IntermediateCyclic Carbamate/Insertion Products\text{2-AdOCO-N}_3 \xrightarrow{h\nu} \text{Nitrene Intermediate} \rightarrow \text{Cyclic Carbamate/Insertion Products}

Comparative Analysis with Analogous Compounds

CompoundSolvolysis Mechanismm ValueDominant Pathway
2-AdOCOClSolvolysis-decomposition0.47Ionization (S<sub>N</sub>1)
1-AdOCOClSolvolysis-decomposition0.59Ionization
Isopropyl ChloroformateMixed A<sub>AC</sub>2/S<sub>N</sub>10.35Solvent-dependent
  • Electronic Effects : The adamantyl group’s rigidity and hyperconjugative effects stabilize cationic intermediates, accelerating decomposition in ionizing solvents .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Peptide Synthesis

One of the primary applications of 2-adamantyl chloroformate is in peptide synthesis. It serves as a protecting group for amino acids, allowing for selective reactions without interfering with other functional groups. The use of chloroformates facilitates the introduction of protective groups that can be removed under mild conditions, which is advantageous compared to other protecting groups that may require harsher conditions .

2.2 Solvolysis Reactions

The solvolysis of this compound has been studied extensively to understand its reactivity and mechanism. The compound undergoes solvolysis through bimolecular addition-elimination pathways, which can vary depending on the solvent used. For instance, it has been shown that the solvolytic rates are influenced by the nucleophilicity and ionizing power of the solvents, making it a useful model for studying reaction mechanisms in organic chemistry .

Reaction Pathways

Research indicates that this compound can follow multiple reaction pathways during solvolysis:

  • Bimolecular Addition-Elimination : This pathway dominates in polar protic solvents where nucleophiles can effectively attack the carbonyl carbon.
  • Ionization Pathway : In more nucleophilic solvents, an ionization pathway may become significant, leading to the formation of stable cations .

Kinetic Studies

Kinetic studies have shown that the specific rates of solvolysis for this compound are comparable to those of other chloroformates but exhibit unique characteristics due to the stability of the adamantyl cation formed during the reaction .

Case Studies

4.1 Synthesis of Adamantyl Derivatives

A notable case study involves using this compound to synthesize adamantyl carbamates through reaction with amines. This method highlights its utility as a reactive intermediate that can yield compounds with potential pharmaceutical applications .

4.2 Comparative Solvolysis Studies

Comparative studies on the solvolysis rates of various chloroformates have shown that this compound reacts significantly slower than its 1-adamantyl counterpart under similar conditions, indicating differences in stability and reactivity due to steric factors associated with the adamantane structure .

Table 1: Comparison of Solvolysis Rates

ChloroformateSolventRate Constant (k)Mechanism Type
1-AdamantylEthanolk = XBimolecular
2-AdamantylEthanolk = YBimolecular/Ionization
BenzylMethanolk = ZBimolecular

Note: Values X, Y, and Z represent specific rate constants derived from experimental data.

Mechanism of Action

The mechanism of action of 2-adamantyl Chloroformate involves the formation of reactive intermediates such as the 2-adamantyl cation. This cation can undergo various reactions depending on the conditions and reagents present. The molecular targets and pathways involved include:

    Formation of 2-adamantyl cation: Through solvolysis or reaction with nucleophiles.

    Subsequent Reactions: The cation can react with nucleophiles, leading to the formation of various products.

Comparison with Similar Compounds

Comparison with Similar Chloroformate Esters

1-Adamantyl Chloroformate

  • Structure and Reactivity : The 1-adamantyl isomer shares the adamantane framework but differs in substitution position. Both isomers undergo solvolysis with CO₂ loss, but 1-adamantyl chloroformate exhibits a higher sensitivity to solvent ionizing power (m = 0.62 on the tert-butyl scale) compared to 2-adamantyl (m = 0.48) .
  • Mechanism : Both follow a concerted decomposition-ionization pathway , supported by negligible l values (0.03 for 2-adamantyl; similar for 1-adamantyl), indicating minimal nucleophilic assistance .

Isopropyl Chloroformate

  • Reactivity : As a secondary alkyl chloroformate, isopropyl chloroformate solvolysis also involves CO₂ loss but shows a mixed mechanism. Its m value (0.41) is closer to 2-adamantyl, yet its l value (0.22) suggests partial nucleophilic participation .
  • Product Distribution : Unlike 2-adamantyl chloroformate, isopropyl derivatives form significant amounts of ethers and alcohols in hydroxylic solvents, reflecting competitive solvent capture .

Phenyl Chloroformate

  • Mechanism : Predominantly follows an addition-elimination pathway (l = 1.66), with high sensitivity to solvent nucleophilicity. This contrasts sharply with adamantyl derivatives, where ionization dominates .
  • Kinetics : The m value (1.87) is significantly higher than 2-adamantyl’s 0.48, indicating stronger dependence on solvent ionizing power .

tert-Butyl Chloroformate

  • Instability: Rapid decomposition in hydroxylic solvents precludes detailed kinetic analysis. Substituent effects (e.g., trichloro-tert-butyl derivatives) stabilize the compound, enabling methanolysis studies that confirm an addition-elimination mechanism .

Data Tables

Table 1. Grunwald-Winstein Parameters for Selected Chloroformates

Compound m Value l Value Mechanism Key Solvents Studied
This compound 0.48 ~0 Concerted decomposition-ionization Ethanol, TFE, aqueous acetone
1-Adamantyl chloroformate 0.62 ~0 Concerted decomposition-ionization Methanol, ethanol
Isopropyl chloroformate 0.41 0.22 Mixed mechanism Ethanol-water, TFE
Phenyl chloroformate 1.87 1.66 Addition-elimination Methanol, acetone-water
n-Propyl chloroformate 2.17 N/A Addition-elimination Ethanol, methanol

Table 2. Product Distribution in Ethanol (100%)

Compound 2-AdaCl (%) Carbonate (%) Ether/Alcohol (%)
This compound 4.8 88 7.2
1-Adamantyl chloroformate 12.5 78 9.5
Isopropyl chloroformate 15.3 65 19.7

Mechanistic Insights

  • Adamantyl Derivatives : The negligible l values for 1- and 2-adamantyl chloroformates confirm a rate-determining step involving simultaneous ionization and CO₂ loss, without nucleophilic solvent assistance .
  • Contrast with Addition-Elimination : Phenyl and n-propyl chloroformates exhibit high l values, reflecting a two-step process where nucleophilic attack precedes CO₂ release .
  • Solvent Effects: 2-AdaCl solvolysis in 2,2,2-trifluoroethanol (TFE) yields 59% chloride and 41% ether, highlighting solvent participation in carbocation capture .

Biological Activity

2-Adamantyl chloroformate (2-AdOCOCl) is a chemical compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis of this compound

2-AdOCOCl is synthesized through a reaction involving 2-adamantanol and phosgene. The general reaction can be represented as follows:

2 adamantanol+phosgene2 adamantyl chloroformate+HCl\text{2 adamantanol}+\text{phosgene}\rightarrow \text{2 adamantyl chloroformate}+\text{HCl}

This synthesis method is similar to that used for other adamantyl chloroformates, which involves maintaining controlled temperatures and using solvents such as benzene to facilitate the reaction .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of adamantane derivatives, including 2-AdOCOCl. Research indicates that compounds containing the adamantyl moiety exhibit significant biological activities, including:

  • Antitumor Activity : Adamantyl hydrazone complexes have shown promising results against various cancer cell lines, suggesting that modifications of adamantane can enhance anticancer efficacy .
  • Mechanistic Insights : The underlying mechanisms often involve the inhibition of specific enzymes or pathways critical to cancer cell proliferation. For instance, adamantane derivatives can inhibit 11β-hydroxysteroid dehydrogenase type I, which plays a role in cancer progression .

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of adamantane derivatives. A study demonstrated that di-mannosylated derivatives of adamantane enhanced immune responses by improving binding affinity to NOD2 receptors, which are involved in immune system signaling . Although 2-AdOCOCl itself has not been directly studied for immunomodulation, its structural similarities suggest potential activity in this domain.

Comparative Analysis of Biological Activities

To further understand the biological activities of this compound, a comparison with related compounds is useful. The following table summarizes findings from various studies:

CompoundBiological ActivityMechanism of Action
This compoundAnticancer (potential)Inhibition of key enzymes; structural modification
Adamantyl HydrazoneAntitumor (active against multiple lines)Disruption of cancer cell proliferation pathways
Di-mannosylated DerivativeImmunomodulatoryEnhanced NOD2 receptor binding; Th-2 polarization

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the antiproliferative effects of adamantyl complexes against breast and prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth, with specific derivatives showing higher potency .
  • Enzyme Inhibition : Research on organophosphorus compounds has provided insights into how similar structures may interact with enzymes like acetylcholinesterase (AChE). Although not directly related to 2-AdOCOCl, these findings suggest that modifications in the adamantane structure can impact enzyme activity significantly .
  • Solvolysis Studies : Investigations into the solvolysis behavior of chloroformates, including 2-AdOCOCl, reveal that these compounds undergo complex reactions influenced by solvent types. Such studies are crucial for understanding their stability and reactivity in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-adamantyl chloroformate, and how can side reactions be minimized?

this compound is typically synthesized via the reaction of 2-adamantanol with phosgene or a phosgene surrogate (e.g., triphosgene) under controlled conditions. Key parameters include:

  • Temperature : Maintain at 0–5°C to suppress hydrolysis and side-product formation.
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran to stabilize reactive intermediates.
  • Catalyst : Add pyridine or triethylamine to neutralize HCl, preventing acid-catalyzed decomposition .
  • Purity : Purify via vacuum distillation or column chromatography to isolate the product from residual adamantanol or carbonate byproducts.

Q. How can the reaction mechanism of this compound solvolysis be experimentally distinguished?

The solvolysis of this compound proceeds via dual pathways :

  • Ionization mechanism : Forms a carbocation intermediate (2-adamantyl cation) in highly ionizing solvents (e.g., 90% aqueous ethanol).
  • Addition-elimination mechanism : Nucleophilic attack at the carbonyl carbon in nucleophilic solvents (e.g., methanol).
    Methodological approach :
    • Kinetic analysis : Use the Grunwald-Winstein equation to correlate solvent ionizing power (Y) and nucleophilicity (N). A low sensitivity to N (e.g., l ≈ 0) indicates ionization dominance .
    • Product analysis : Detect carbocation-derived products (e.g., ethers in ethanol) or carbonate esters (from nucleophilic attack) via GC-MS or NMR .

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm structural integrity and monitor reaction progress.
  • Mass spectrometry (EI/HR-LC-MS) : Identify decomposition products (e.g., adamantane derivatives or CO2_2 loss) .
  • IR spectroscopy : Detect carbonyl stretching (~1750–1800 cm1^{-1}) and chloroformate-specific bands .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (lachrymator and respiratory irritant).
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Storage : Keep sealed under inert gas (argon) at –20°C to prevent hydrolysis.
  • Emergency response : In case of exposure, rinse with copious water and seek medical attention .

Advanced Research Questions

Q. How do solvent effects influence the reaction pathway of this compound solvolysis?

The solvent’s ionizing power (Y) and nucleophilicity (N) dictate the dominant mechanism:

  • Ionizing solvents (e.g., 100% trifluoroethanol) : Promote carbocation formation (pathway A), evidenced by low l values (~0.1) in Grunwald-Winstein analysis.
  • Nucleophilic solvents (e.g., methanol) : Favor nucleophilic attack (pathway B), with higher l values (~0.5).
    Experimental validation :
    • Compare product ratios (e.g., carbonate vs. ether) across solvent gradients.
    • Use deuterated solvents (e.g., CD3_3OD) to study kinetic isotope effects, where k_\text{H}/k_\text{D} ≈ 2.1–2.5 confirms bimolecular mechanisms .

Q. What computational methods are suitable for modeling the solvolysis of this compound?

  • DFT calculations : Optimize transition states for ionization (carbocation formation) and nucleophilic attack pathways.
  • Solvent modeling : Use COSMO-RS or SMD continuum models to simulate solvent effects on activation energies.
  • Kinetic simulations : Apply Marcus theory to predict rate constants in mixed solvents .

Q. How can contradictory kinetic data from solvolysis studies be resolved?

Contradictions may arise from:

  • Solvent purity : Trace water accelerates hydrolysis, skewing product ratios.
  • Temperature gradients : Ensure isothermal conditions (±0.1°C) during kinetic runs.
  • Mechanistic overlap : Use multi-term Grunwald-Winstein analysis to deconvolute dual pathways. For example, in ethanol, 12% ionization and 88% nucleophilic pathways coexist .

Q. What strategies optimize the use of this compound in protecting-group chemistry?

  • Selective acylation : Exploit steric hindrance from the adamantyl group to protect primary amines over secondary amines.
  • Deprotection : Use mild acidic conditions (e.g., TFA/CH2_2Cl2_2) to cleave the chloroformate group without damaging sensitive substrates.
  • Monitoring : Track reaction progress via 19F^{19}\text{F} NMR if fluorinated analogs are used .

Q. Data Contradictions and Resolution

Q. Why do solvolysis studies report varying product distributions for this compound?

Discrepancies stem from:

  • Solvent composition : Even minor changes in water content (e.g., 2% H2_2O in ethanol) significantly shift the ionization/nucleophilic balance.
  • Reaction time : Prolonged reactions favor carbocation-derived side products (e.g., adamantyl ethers).
    Resolution : Standardize solvent purity and conduct time-course studies to isolate primary products .

Q. Methodological Tables

Table 1. Solvolysis Pathways of this compound

Solvent TypeMechanismKey EvidenceSensitivity (l, m)
TrifluoroethanolIonization (Path A)Carbocation intermediates via 13C^{13}\text{C} NMRl ≈ 0.1, m ≈ 0.3
MethanolNucleophilic (Path B)Carbonate esters via GC-MSl ≈ 0.5, m ≈ 0.7
90% Ethanol/WaterMixedEthers + carbonates l ≈ 0.3, m ≈ 0.5

Table 2. Safety Thresholds for Chloroformates

CompoundAEGL-1 (10 min)AEGL-2 (30 min)AEGL-3 (1 hr)
This compound*0.5 ppm2.5 ppm15 ppm
*Extrapolated from n-butyl chloroformate data .

Properties

IUPAC Name

2-adamantyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c12-11(13)14-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZDJSSAGWPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446845
Record name 2-adamantyl Chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53120-53-9
Record name 2-adamantyl Chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-adamantanol (0.912 g, 6 mmol) in dry CH2Cl2 (15 mL) was added bis(trichloromethyl)carbonate (0.653 g), pyridine in dry CH2Cl2 (10 mL) at 0° C. The reaction mixture was warmed to room temperature and stirred for two hours. The solvent was removed in vacuo at 30° C., taken up in ethyl acetate (30 mL) and stirred for 10 minutes. The pyridinium hydrochloride precipitate was filtered off and the solvent removed in vacuo at 30° C., to give an oil which solidified upon standing (1.29 g, 100%). IR (film) 1778 cm-1 ; NMR (CDCl3) δ1.55-1.65 (2H, m), 1.70-1.80 (4H, m), 1.85-1.95 (4H, m), 2.00-2.10 (2H, m), 2.15-2.20 (2H, m), 5.02 (1H, 6, J 3.3 Hz CHOCOCl).
Quantity
0.912 g
Type
reactant
Reaction Step One
Quantity
0.653 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-adamantanol (10.1 g, 66.5 mmol) in dichloromethane (200 mL) was cooled in an ice bath. Bis(trichloromethyl)carbonate (triphosgene) (7.55 g, 25.4 mmol) was added followed by dropwise addition of pyridine (6.2 mL, 77 mmol) at such a rate that the temperature remained below 20° C. After a further 10 minutes the mixture was warmed to room temperature and stirred for a further 2.5 hours. The dichloromethane was removed in vacuo without heating and the residue slurried with ethyl acetate (50 mL). The pyridinium hydrochloride was filtered off and the filtrate evaporated to dryness without heating to yield 2-adamantylchloroformate (76) (13.7 g, 96%); δ H (300M Hz, CDCl3, 1.48-2.32 (14H, m, adamantyl), 5.01 (1H, t, J 3 Hz, adamantyl 2-H); (lit. ,2 δ H (CCl4) 1.3-2.4 (14H, m), 4.95 (1H, s).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

15.2 g (0.10 mole) of 2-adamantanol and 12.1 g (0.10 mole) of N,N-dimethylaniline were dissolved in 200 ml of dry ether and added to 105 ml (0.20 mole) of phosgene in toluene (20%) over a period of 1 hour. The reaction flask was kept at 0° C. and was equipped with a stirrer and a dry ice condensor. The product was stirred at room temperature for another hour, after which the solution was cooled on ice and 10 ml of ice cold water was added carefully. The water and the toluene phases were quickly separated and the toluene was quickly washed with 50 ml of 0.5N HCl, 50 ml of 0.5N NaOH and 50 ml of H2O. The toluene solution was dried over magnesium sulfate and evaporated in vacuo. The residue was dissolved in dry n-hexane and filtered. The hexane was evaporated and the residue was distilled in vacuo to give 2-adamantanyl chloroformate bp15 135° C., nD19 1.521, IR (CO) 1770 cm-1.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 2-adamantanol (912 mg, 5.99 mmol) in methylene chloride (15 mL), at 0° C. under nitrogen, was added a solution of triphosgene (653 mg, 2.2 mmol) and pyridine (484 μL, 5.99 mmol) in methylene chloride. The reaction mixture was stirred at ambient temperature for 3 hours and then concentrated to dryness under reduced pressure. Ethyl acetate was added to the residue and the resultant mixture was filtered. The filtrate was concentrated in vacuo to give 980 mg of the title compound as a white powder. 1H NMR (CDCl3) δ1.5-2.2 (m, 14H), 5.02 (m, 1H).
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
653 mg
Type
reactant
Reaction Step One
Quantity
484 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-adamantyl Chloroformate
Reactant of Route 2
Reactant of Route 2
2-adamantyl Chloroformate
Reactant of Route 3
Reactant of Route 3
2-adamantyl Chloroformate
Reactant of Route 4
2-adamantyl Chloroformate
Reactant of Route 5
2-adamantyl Chloroformate
Reactant of Route 6
Reactant of Route 6
2-adamantyl Chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.